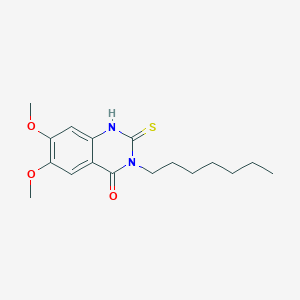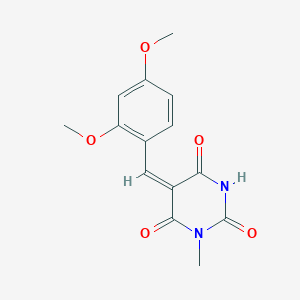
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
描述
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPTP belongs to the class of piperidinecarboxamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is not fully understood. However, it is believed that 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also inhibits the activity of various enzymes, including matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also reduces the levels of pro-inflammatory cytokines and oxidative stress in AD. In PD, 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide protects dopaminergic neurons from oxidative stress and neuroinflammation.
实验室实验的优点和局限性
One of the major advantages of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is its high potency and selectivity towards its target molecules. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also has good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has some limitations in lab experiments. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is highly insoluble in water, which makes it difficult to administer in vivo. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also has some toxicity concerns, which need to be addressed in future studies.
未来方向
There are several future directions for 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide research. One of the major areas of research is the development of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide analogs with improved solubility and toxicity profiles. Another area of research is the identification of new therapeutic applications of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, including other neurodegenerative diseases and autoimmune diseases. In addition, the development of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide-based drug delivery systems could enhance its therapeutic efficacy and reduce its toxicity. Finally, the elucidation of the molecular mechanism of 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide could provide new insights into the cellular pathways involved in various diseases.
科学研究应用
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels that supply nutrients to cancer cells.
Another area of research is Alzheimer's disease (AD). 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to inhibit the formation of amyloid-beta (Aβ) plaques, which are the hallmark of AD. 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide also reduces the levels of pro-inflammatory cytokines and oxidative stress, which are associated with AD.
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has also been studied for its potential therapeutic applications in Parkinson's disease (PD). 1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are the major causes of PD.
属性
IUPAC Name |
1-benzoyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-14-19-20-17(24-14)18-15(22)12-8-10-21(11-9-12)16(23)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLERUVLWOREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4837009.png)

![6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4837031.png)


![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4837049.png)
![8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4837050.png)

![N-dibenzo[b,d]furan-3-yl-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4837073.png)

![1-(3-fluorobenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4837082.png)
![N-[3-(dimethylamino)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837091.png)
![1-[(4-ethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4837092.png)